2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized to form the thiazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide: can be compared with other thiazole derivatives such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H21N3O3S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H21N3O3S/c1-22-12-7-8-13(15(9-12)23-2)19-16(21)14-10-24-17(20-14)18-11-5-3-4-6-11/h7-11H,3-6H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
VBFLBWWNSQLPRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NC3CCCC3)OC |
Origin of Product |
United States |
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